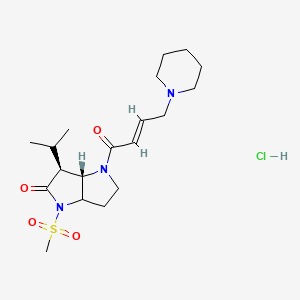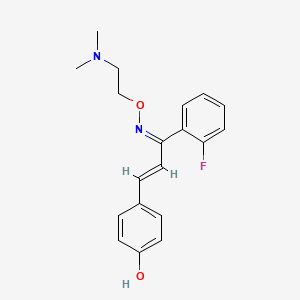![molecular formula C18H20N2O6 B560463 2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid CAS No. 125115-67-5](/img/structure/B560463.png)
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potent agonist of the human 5-HT2A and 5-HT2C receptors; High Quality Biochemicals for Research Uses
Scientific Research Applications
Synthesis and Reaction Studies
Synthesis Methods : The compound has been synthesized and studied in various forms. For example, Koh, Bang, and Kim (2001) described the synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones starting from 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones, indicating a methodology for creating derivatives of the compound (Koh, Bang, & Kim, 2001).
Asymmetric Synthesis : Husain, Fröhlich, Schepmann, and Wünsch (2009) reported an asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines, demonstrating the potential for creating specific enantiomers of related compounds (Husain, Fröhlich, Schepmann, & Wünsch, 2009).
Pyrolysis Studies : Meth–Cohn and Rhouati (1980) explored the pyrolysis of benzyl azidoformate, leading to an oxazolo[3,4-a]azepin-2-one that spontaneously dimerised, showing the thermal behavior of similar compounds (Meth–Cohn & Rhouati, 1980).
Biological and Chemical Evaluation
Biological Applications : Ballet et al. (2005) synthesized conformationally restricted dipeptidic moieties using a similar scaffold, indicating the potential use of such compounds in biological systems (Ballet et al., 2005).
Fluorescent Properties Study : Rangnekar and Rajadhyaksha (1986) studied the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties, suggesting potential applications in fluorescence-based studies (Rangnekar & Rajadhyaksha, 1986).
properties
CAS RN |
125115-67-5 |
|---|---|
Product Name |
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid |
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.366 |
IUPAC Name |
2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C14H16N2O2.C4H4O4/c17-14-12-6-8-15-9-7-13(12)18-16(14)10-11-4-2-1-3-5-11;5-3(6)1-2-4(7)8/h1-5,15H,6-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RZVIDQUJBUXAAM-WLHGVMLRSA-N |
SMILES |
C1CNCCC2=C1C(=O)N(O2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
synonyms |
2-Benzyl-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-one Fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



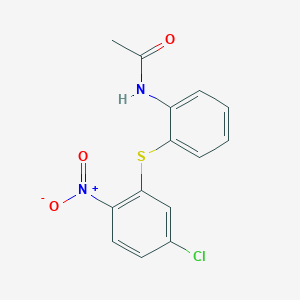
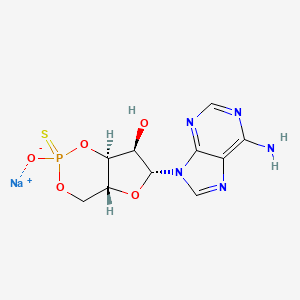
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
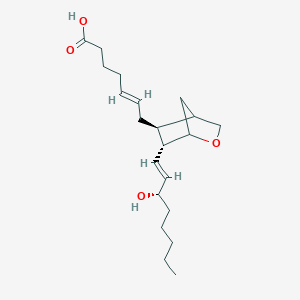
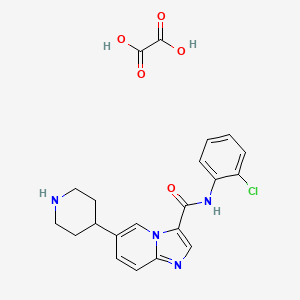
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
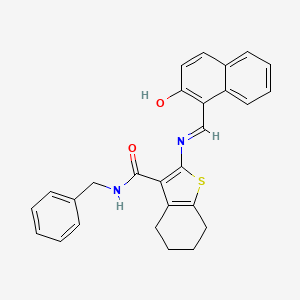
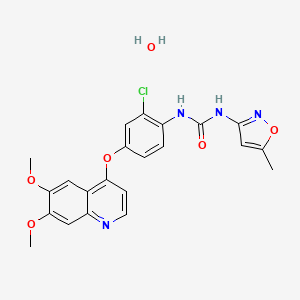
![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)
